t-Boc-N-amido-PEG6-Amine

Catalog No.
S544704
CAS No.
1091627-77-8
M.F
C19H40N2O8
M. Wt
424.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
t-Boc-N-amido-PEG6-Amine

CAS Number

1091627-77-8

Product Name

t-Boc-N-amido-PEG6-Amine

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C19H40N2O8

Molecular Weight

424.54

InChI

InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22)

InChI Key

HYSRAUNKYCBBFY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN

solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG6-amine

The exact mass of the compound t-Boc-N-amido-PEG6-Amine is 424.2785 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties

t-Boc-N-amido-PEG6-Amine consists of four key components:

  • t-Boc Protecting Group (tert-Butyloxycarbonyl): This bulky group protects a primary amine, allowing for selective modification of other functional groups in the molecule. Under mild acidic conditions, the t-Boc group can be removed to reveal a free amine [].
  • Amide Bond: This stable linkage connects the t-Boc group to the PEG spacer.
  • Polyethylene Glycol (PEG) Spacer (6 units): This hydrophilic chain increases the water solubility of the molecule. The number 6 indicates the average number of ethylene glycol units in the PEG spacer [].
  • Terminal Primary Amine: This reactive group allows for conjugation with various biomolecules containing carboxylic acids, aldehydes, or activated NHS esters [].

These combined properties make t-Boc-N-amido-PEG6-Amine a valuable tool for researchers working in various fields.

Applications

  • Bioconjugation: t-Boc-N-amido-PEG6-Amine is commonly used to attach peptides, proteins, drugs, and other biomolecules to surfaces or other biomolecules [, ]. The terminal amine reacts with functional groups on the target molecule, forming a stable covalent bond. The PEG spacer improves the solubility and stability of the conjugated biomolecule [].
  • Drug Delivery: The PEGylation of drugs using t-Boc-N-amido-PEG6-Amine can enhance their pharmacokinetic properties. PEGylation can improve water solubility, reduce immunogenicity, and prolong circulation time in the body [].
  • Surface Modification: Biomaterials like nanoparticles or surfaces can be functionalized with t-Boc-N-amido-PEG6-Amine to improve their biocompatibility and reduce non-specific protein adsorption [].

t-Butyloxycarbonyl-N-amido-polyethylene glycol 6-amine is a derivative of polyethylene glycol featuring both an amino group and a t-butyloxycarbonyl (Boc) protected amino group. This compound is characterized by its hydrophilic polyethylene glycol spacer, which enhances its solubility in aqueous environments. The presence of the amino group allows for reactivity with various functional groups, including carboxylic acids and activated N-hydroxysuccinimide esters, making it a versatile building block in chemical synthesis and bioconjugation applications .

Chemical Properties

  • Molecular Formula: C19H40N2O8
  • Molecular Weight: 424.5 g/mol
  • CAS Number: 1091627-77-8
  • Purity: ≥95%
  • Storage Conditions: -20 °C

Due to its functional groups:

  • Amide Bond Formation: The amino group can react with carboxylic acids or activated esters to form stable amide bonds, often facilitated by coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .
  • Deprotection Reactions: The Boc group can be removed under mild acidic conditions, yielding the free amine for further functionalization or conjugation .
  • Substitution Reactions: The amino group can also undergo nucleophilic substitution reactions with electrophiles such as aldehydes and ketones .

While specific biological activities of t-butyloxycarbonyl-N-amido-polyethylene glycol 6-amine are not extensively documented, its structure suggests potential applications in drug delivery and bioconjugation. The hydrophilic nature of the polyethylene glycol component may enhance the solubility and bioavailability of conjugated drugs, while the reactive amino group allows for targeted delivery mechanisms.

The synthesis of t-butyloxycarbonyl-N-amido-polyethylene glycol 6-amine typically involves the following steps:

  • Polymerization of Ethylene Oxide: The polyethylene glycol backbone is synthesized through the polymerization of ethylene oxide.
  • Introduction of Amino Groups: An amino group is introduced via reaction with an appropriate amine.
  • Boc Protection: The amino group is then protected using t-butyloxycarbonyl chloride in a suitable solvent to yield the final product .

t-Butyloxycarbonyl-N-amido-polyethylene glycol 6-amine has several applications:

  • Drug Delivery Systems: Its ability to enhance solubility makes it suitable for formulating drug delivery systems.
  • Bioconjugation: It serves as a linker in bioconjugation processes, allowing for the attachment of drugs or biomolecules to surfaces or carriers.
  • Research Reagent: It is used in various chemical biology applications for synthesizing peptide conjugates .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with t-butyloxycarbonyl-N-amido-polyethylene glycol 6-amine, each with unique properties:

Compound NameStructure FeaturesUnique Aspects
t-Butyloxycarbonyl-N-amido-polyethylene glycol 11-amineLonger polyethylene glycol chainIncreased hydrophilicity and solubility
N-(t-butyl ester)-polyethylene glycol 2-aminoContains a t-butyl ester instead of BocDifferent reactivity profile due to ester functionality
N,N-Bis(PEG2-alkyne)-N-amido-polyethylene glycol 2-thiolContains alkyne and thiol functionalitiesUseful in click chemistry applications

These compounds demonstrate varying degrees of hydrophilicity, reactivity, and application potential, highlighting the unique versatility of t-butyloxycarbonyl-N-amido-polyethylene glycol 6-amine in synthetic chemistry and biomedicine .

Molecular Composition and Functional Groups

t-Boc-N-amido-PEG6-amine (CAS: 1091627-77-8) has a molecular formula of C₁₉H₄₀N₂O₈ and a molecular weight of 424.5 g/mol. Its structure comprises:

  • Boc-protected amine: A tert-butyloxycarbonyl group (Boc) attached to a carbamate linkage, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid).
  • Free primary amine: A terminal NH₂ group reactive with carboxylic acids, NHS esters, aldehydes, and ketones.
  • PEG6 spacer: A chain of six ethylene glycol units, imparting hydrophilicity and flexibility, critical for solubility in aqueous media and reduced immunogenicity.

Table 1: Structural Comparison of t-Boc-N-amido-PEG6-Amine with Related PEG Derivatives

CompoundPEG LengthFunctional GroupsMolecular WeightKey Application
t-Boc-N-amido-PEG6-amine6Boc-NH, NH₂, PEG6424.5ADC linkers, PROTACs
t-Boc-N-amido-PEG2-amine2Boc-NH, NH₂, PEG2248.3Short-spacing conjugates
N-(t-butyl ester)-PEG2-amine2t-butyl ester, NH₂, PEG2216.3Ester-based linkers
Alkyne-PEG2-Boc-PEG2-alkyne4Alkyne, Boc-NH, PEG2453Click chemistry

Synthesis and Reactivity

The synthesis involves sequential functionalization:

  • PEG chain assembly: Polymerization of ethylene oxide units to form PEG6.
  • Amine protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate ((Boc)₂O).
  • Amine activation: Terminal NH₂ group remains free for conjugation.

The Boc group is selectively removed under acidic conditions, exposing the amine for further functionalization. The free amine reacts with NHS esters, aldehydes, or carboxylic acids, enabling orthogonal bioconjugation strategies.

Nomenclature and Classification in PEG Chemistry

IUPAC and Common Nomenclature

  • IUPAC name: tert-Butyl 20-amino-3,6,9,12,15,18-hexaoxaicosylcarbamate.
  • Synonyms:
    • Boc-NH-PEG6-NH₂
    • O-(2-Aminoethyl)-O'-[2-(Boc-amino)ethyl]pentaethylene glycol
    • 22-Amino-5,8,11,14,17,20-hexaoxa-2-azadocosanoic acid 1,1-dimethylethyl ester

Classification as a PEG Linker

t-Boc-N-amido-PEG6-amine belongs to heterobifunctional PEG linkers, distinguished by:

  • Orthogonal reactivity: Boc-protected and free amines enable sequential conjugation steps.
  • Solubility modulation: PEG6 enhances aqueous solubility of hydrophobic payloads.
  • Spatial flexibility: The PEG spacer minimizes steric hindrance during biomolecular interactions.

Comparison to Homobifunctional PEGs

FeatureHomobifunctional PEGsHeterobifunctional PEGs (e.g., t-Boc-N-amido-PEG6-amine)
Functional GroupsIdentical (e.g., NH₂-NH₂)Distinct (e.g., Boc-NH + NH₂)
Conjugation ControlLimited (random attachment)High (site-specific targeting)
ApplicationsGeneral crosslinkingComplex bioconjugation, ADCs, PROTACs

Historical Context in Bioconjugation Research

Evolution of PEG Linkers

PEGylation emerged in the 1970s as a strategy to reduce immunogenicity and prolong circulation of proteins. The development of monodisperse PEG linkers in the 1990s enabled precise bioconjugation. t-Boc-N-amido-PEG6-amine reflects advancements in:

  • Protecting group chemistry: Boc protection allows selective amine deprotection.
  • PEG chain optimization: PEG6 balances solubility and spatial requirements for ADC payloads.

Role in ADC and PROTAC Development

In ADCs, PEG6 serves as a non-cleavable linker, stabilizing drug-antibody conjugates while maintaining target specificity. In PROTACs, it facilitates intracellular proximity between E3 ligase ligands and target proteins, enhancing degradation efficiency. Early studies demonstrated that PEG6 linkers improve pharmacokinetics without compromising binding affinity.

Significance in Chemical Biology

Applications in Drug Delivery

  • Antibody-Drug Conjugates (ADCs):

    • Payload conjugation: The free amine reacts with cytotoxic drugs (e.g., maytansine, calicheamicin) via NHS ester or aldehyde linkages.
    • Targeted delivery: PEG6 modulates hydrodynamic size, reducing renal clearance and enhancing tumor accumulation.
  • pH-Responsive Systems:

    • Acid-labile deprotection: Boc removal in acidic environments (e.g., tumor microenvironment) triggers drug release.

Structural Impact on Bioconjugation Efficiency

ParameterImpact on ConjugationExample Application
PEG6 lengthOptimal spacing for ADC stabilityAnti-HER2 ADCs with PEG6 linkers
Boc protectionEnables sequential functionalizationPROTACs with dual ligand attachment
Amine reactivityCompatible with NHS esters, aldehydes, carboxylatesSite-specific antibody conjugation

Challenges and Innovations

While t-Boc-N-amido-PEG6-amine excels in solubility and reactivity, challenges include:

  • Immune recognition: PEG antibodies may limit therapeutic efficacy.
  • Synthetic complexity: Multi-step protection/deprotection requires high-purity intermediates.

Recent innovations focus on branched PEG architectures and monodisperse alternatives to improve pharmacokinetics.

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of tert-butoxycarbonyl-N-amido-polyethylene glycol-6-amine typically employs reductive amination pathways that provide excellent control over reaction parameters [8]. The process begins with preparation of hexaethylene glycol ditosylate through treatment of hexaethylene glycol with para-toluenesulfonyl chloride in dichloromethane, utilizing triethylamine and 4-dimethylaminopyridine as bases [9]. This tosylation reaction proceeds at 0°C to room temperature over 24 hours, achieving yields of 70-85% [9].

The subsequent conversion to the diazide intermediate employs sodium azide in dimethylformamide at elevated temperatures (80°C) for 24 hours [9]. This nucleophilic substitution reaction consistently delivers yields of 85-90% and provides a stable intermediate that can be stored under inert atmosphere conditions [9]. The diazide compound serves as a versatile precursor for various functionalization strategies, including direct reduction to the corresponding diamine or selective mono-reduction for asymmetric products [8].

Catalytic hydrogenation represents the preferred method for converting the diazide intermediate to hexaethylene glycol diamine [8]. This reduction employs palladium on carbon (10% by weight) in methanol under hydrogen atmosphere at ambient temperature and pressure [9]. The reaction proceeds smoothly over 24 hours, achieving quantitative conversion without formation of detectable by-products [9]. Alternative reduction methods include zinc-mediated reduction in the presence of ammonium chloride, which provides comparable yields while avoiding the use of heterogeneous catalysts [8].

Protection with tert-butoxycarbonyl groups constitutes the final step in laboratory-scale synthesis [10] [11]. This transformation utilizes di-tert-butyl dicarbonate in the presence of triethylamine and tetrahydrofuran [11]. The reaction proceeds at room temperature over 2-4 hours, achieving yields of 90-98% with minimal formation of over-protected products [11]. Critical parameters include maintaining a 1.1:1 molar ratio of di-tert-butyl dicarbonate to primary amine groups and ensuring complete exclusion of moisture throughout the reaction [11].

Cost-Effective Synthesis Strategies

Implementation of cost-effective synthesis strategies requires careful consideration of raw material costs, energy consumption, and waste generation. One-pot synthesis methodologies have demonstrated significant potential for reducing overall production costs by eliminating intermediate isolation and purification steps [12] [13]. These approaches combine multiple synthetic transformations within a single reaction vessel, thereby reducing solvent consumption and labor requirements.

A particularly promising one-pot strategy involves sequential treatment of hexaethylene glycol with methanesulfonyl chloride, sodium azide, and zinc reduction reagents without intermediate workup [8]. This methodology reduces solvent usage by approximately 60% compared to traditional stepwise approaches while maintaining comparable yields [8]. The key to success lies in careful optimization of reaction conditions and reagent stoichiometry to prevent interference between sequential transformations.

Solvent recycling protocols represent another critical component of cost-effective synthesis [3]. Tetrahydrofuran and dichloromethane, which constitute the primary solvents for tert-butoxycarbonyl protection and deprotection reactions, can be recovered through distillation with purities exceeding 98% [3]. Implementation of solvent recycling systems reduces raw material costs by 40-50% while simultaneously minimizing environmental impact [3].

Alternative protecting group strategies offer opportunities for cost reduction through the use of less expensive reagents [6]. Base-labile protecting groups, such as phenethyl groups, enable deprotection and coupling reactions to be performed in a single pot, eliminating the need for intermediate isolation [6]. This approach reduces the number of required synthetic steps from three to two per elongation cycle, resulting in significant cost savings for multi-step synthesis [6].

Protection-Deprotection Reaction Schemes

The tert-butoxycarbonyl protecting group serves as the cornerstone of amine protection strategies in tert-butoxycarbonyl-N-amido-polyethylene glycol-6-amine synthesis [14]. Protection reactions typically employ di-tert-butyl dicarbonate as the electrophilic reagent, which reacts with primary amines through nucleophilic attack at the carbonyl carbon [15]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of tert-butyl carbonate, which spontaneously decarboxylates to generate tert-butoxide [15].

Optimal protection conditions utilize a 1.5:1 molar ratio of di-tert-butyl dicarbonate to primary amine in tetrahydrofuran solution at 0°C, followed by warming to room temperature over 4 hours [11]. Addition of 4-dimethylaminopyridine (0.1 equivalents) significantly accelerates the reaction rate while maintaining high selectivity for primary over secondary amines [11]. The reaction can also be performed in aqueous tetrahydrofuran mixtures (2:1 volume ratio) with sodium bicarbonate as base, providing a more environmentally benign alternative [10].

Deprotection methodologies for tert-butoxycarbonyl groups encompass several distinct strategies, each with specific advantages and limitations [16]. Acid-catalyzed deprotection represents the most widely employed approach, utilizing trifluoroacetic acid in dichloromethane [10]. The mechanism involves protonation of the carbamate oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to yield the free amine [15]. This method achieves complete deprotection within 1-4 hours at room temperature with yields consistently exceeding 95% [10].

Thermal deprotection has emerged as an attractive alternative that eliminates the need for acid reagents [17]. This approach employs elevated temperatures (150-200°C) in protic solvents such as methanol or trifluoroethanol [17]. The mechanism involves thermal cleavage of the carbamate bond, followed by decarboxylation of the resulting carbamic acid [17]. While thermal deprotection requires longer reaction times (1-3 hours), it offers superior compatibility with acid-sensitive functional groups [17].

Selective deprotection strategies enable differential removal of tert-butoxycarbonyl groups in molecules containing multiple protected amines [17]. This selectivity arises from the differential thermal stability of aromatic versus aliphatic tert-butoxycarbonyl groups [17]. Aromatic tert-butoxycarbonyl groups undergo thermal deprotection at significantly lower temperatures (120-140°C) compared to aliphatic analogs (160-180°C), enabling sequential deprotection through careful temperature control [17].

Purification and Quality Control Protocols

Comprehensive purification and quality control protocols are essential for ensuring the consistency and purity of tert-butoxycarbonyl-N-amido-polyethylene glycol-6-amine products [18]. Size exclusion chromatography serves as the primary separation technique for removing low molecular weight impurities and unreacted starting materials [18] [19]. The method employs specialized columns packed with cross-linked dextran or polyacrylamide gels that separate molecules based on hydrodynamic radius [18].

Optimal size exclusion chromatography conditions utilize aqueous mobile phases containing volatile buffer systems such as ammonium acetate (25-50 millimolar) at pH 6.5-7.5 [19]. Flow rates are maintained at 0.5-1.0 milliliters per minute to ensure adequate resolution while minimizing analysis time [19]. Detection is accomplished through charged aerosol detection, which provides universal response for non-volatile analytes regardless of chromophore content [19].

Ion exchange chromatography offers complementary selectivity for separating positional isomers and removing ionic impurities [18]. Cation exchange resins with sulfonic acid functional groups provide optimal separation of protonated amine species [18]. Mobile phase gradients employing increasing salt concentration (0-500 millimolar sodium chloride) or decreasing pH (7.0-3.0) achieve baseline resolution of closely related impurities [18].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and quantitative purity assessment [20]. Proton nuclear magnetic resonance analysis in deuterated chloroform enables identification of all characteristic resonances, including the tert-butyl singlet at 1.4 parts per million, polyethylene glycol backbone multipiples at 3.6-3.8 parts per million, and terminal amine protons at 2.8 parts per million [20]. Integration ratios between these signals provide accurate determination of molecular weight and functionalization efficiency [20].

Critical considerations for nuclear magnetic resonance analysis include the presence of carbon-13 coupled proton signals, which appear as satellite peaks flanking the main polyethylene glycol resonance [20]. These satellites, representing 1.1% of the total integration due to natural carbon-13 abundance, must be properly accounted for in molecular weight calculations to avoid systematic errors [20]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary molecular weight verification with accuracy better than ±0.1% [20].

Scalability Considerations

Successful scale-up of tert-butoxycarbonyl-N-amido-polyethylene glycol-6-amine synthesis requires careful attention to heat and mass transfer limitations that become pronounced at larger scales [21] [22]. Reactor design considerations include implementation of adequate mixing systems to ensure uniform temperature and concentration profiles throughout the reaction vessel [21]. Industrial-scale syntheses typically employ stirred tank reactors with multiple impellers designed to minimize dead zones and promote efficient heat transfer [21].

Temperature control systems must accommodate the exothermic nature of several key synthetic transformations, particularly the tert-butoxycarbonyl protection reaction [21]. Industrial installations utilize jacketed reactors with recirculating cooling systems capable of removing 200-500 watts per liter of reaction volume [21]. Emergency cooling systems and temperature monitoring at multiple reactor positions ensure safe operation under all conditions [21].

Process analytical technology enables real-time monitoring of critical quality attributes during large-scale synthesis [21]. In-line nuclear magnetic resonance spectroscopy and near-infrared spectroscopy provide continuous assessment of conversion, selectivity, and product quality without the need for sample collection and offline analysis [21]. These technologies facilitate rapid response to process deviations and ensure consistent product quality across production campaigns [21].

Waste minimization strategies become increasingly important at commercial scales due to environmental and economic considerations [23]. Implementation of continuous processing technologies reduces holdup volumes and enables more efficient use of solvents and reagents [23]. Solvent recovery systems utilizing distillation and membrane separation technologies achieve recovery rates exceeding 95% for major organic solvents [23]. These systems significantly reduce raw material costs while minimizing environmental impact [23].

Quality assurance protocols for large-scale production encompass both in-process controls and final product specifications [3]. Statistical process control methodologies enable early detection of process deviations and implementation of corrective actions before product quality is compromised [3]. Final product release requires comprehensive analytical testing including molecular weight determination, purity assessment, and functional group analysis using validated analytical methods [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Exact Mass

424.2785

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

22-Amino-5,8,11,14,17,20-hexaoxa-2-azadocosanoic acid 1,1-dimethylethyl ester

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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